Cas no 1448312-02-4 (Potassium (2,5-dibromophenyl)trifluoroborate)
Potassium (2,5-dibromophenyl)trifluoroborate Chemical and Physical Properties
Names and Identifiers
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- Potassium (2,5-dibromophenyl)trifluoroborate
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- MDL: MFCD32215274
- Inchi: 1S/C6H3BBr2F3.K/c8-4-1-2-6(9)5(3-4)7(10,11)12;/h1-3H;/q-1;+1
- InChI Key: QOCIRKLGBGHLKN-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1[B-](F)(F)F)Br.[K+]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 166
- Topological Polar Surface Area: 0
Potassium (2,5-dibromophenyl)trifluoroborate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB559269-1 g |
Potassium (2,5-dibromophenyl)trifluoroborate; . |
1448312-02-4 | 1g |
€143.80 | 2023-06-14 | ||
| abcr | AB559269-5 g |
Potassium (2,5-dibromophenyl)trifluoroborate; . |
1448312-02-4 | 5g |
€363.20 | 2023-06-14 | ||
| abcr | AB559269-1g |
Potassium (2,5-dibromophenyl)trifluoroborate; . |
1448312-02-4 | 1g |
€163.60 | 2025-03-19 | ||
| abcr | AB559269-5g |
Potassium (2,5-dibromophenyl)trifluoroborate; . |
1448312-02-4 | 5g |
€453.30 | 2025-03-19 | ||
| Ambeed | A1629165-5g |
Potassium (2,5-dibromophenyl)trifluoroborate |
1448312-02-4 | 98% | 5g |
$249.0 | 2024-08-03 | |
| abcr | AB559269-10g |
Potassium (2,5-dibromophenyl)trifluoroborate; . |
1448312-02-4 | 10g |
€732.80 | 2025-03-19 | ||
| abcr | AB559269-25g |
Potassium (2,5-dibromophenyl)trifluoroborate; . |
1448312-02-4 | 25g |
€1387.60 | 2025-03-19 | ||
| Aaron | AR021QRN-5g |
Potassium (2,5-dibromophenyl)trifluoroborate |
1448312-02-4 | 95% | 5g |
$358.00 | 2025-02-17 | |
| Aaron | AR021QRN-10g |
Potassium (2,5-dibromophenyl)trifluoroborate |
1448312-02-4 | 95% | 10g |
$609.00 | 2025-02-17 |
Potassium (2,5-dibromophenyl)trifluoroborate Suppliers
Potassium (2,5-dibromophenyl)trifluoroborate Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on Potassium (2,5-dibromophenyl)trifluoroborate
Introduction to Potassium (2,5-dibromophenyl)trifluoroborate (CAS No. 1448312-02-4)
Potassium (2,5-dibromophenyl)trifluoroborate, with the chemical formula K[B(2,5-dibromophenyl)]3, is a specialized compound that has garnered significant attention in the field of pharmaceutical and materials science. This compound, identified by its CAS number 1448312-02-4, is a key intermediate in the synthesis of various advanced materials and pharmaceuticals. Its unique structural properties make it particularly valuable in the development of organic electronic devices and pharmaceutical intermediates.
The compound's structure consists of a potassium cation paired with a trifluoroborate anion, which is coordinated to a 2,5-dibromophenyl group. This arrangement imparts distinct electronic and steric properties that are highly useful in various applications. The presence of bromine atoms on the phenyl ring enhances its reactivity, making it a versatile building block for more complex molecules.
In recent years, research has highlighted the potential of Potassium (2,5-dibromophenyl)trifluoroborate in the development of novel organic semiconductors. Its ability to form stable coordination complexes with transition metals has opened up new avenues in catalysis and material science. For instance, studies have demonstrated its role in facilitating cross-coupling reactions, which are crucial for constructing complex organic molecules.
One of the most compelling aspects of this compound is its application in pharmaceutical synthesis. The 2,5-dibromophenyl moiety is particularly interesting because it can be easily functionalized to produce a wide range of pharmacologically active compounds. Researchers have been exploring its use in the synthesis of kinase inhibitors and other therapeutic agents. The trifluoroborate anion contributes to the overall stability and reactivity of the molecule, making it an ideal candidate for further derivatization.
The compound's electronic properties have also been extensively studied. Its ability to form conjugated systems with other organic molecules makes it useful in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent advancements in this field have shown that Potassium (2,5-dibromophenyl)trifluoroborate can significantly improve the efficiency and performance of these devices when used as a dopant or ligand.
From a synthetic chemistry perspective, Potassium (2,5-dibromophenyl)trifluoroborate offers a unique platform for exploring new reaction pathways. Its high reactivity and stability under various conditions make it a valuable tool for chemists working on complex molecular architectures. The compound's ability to participate in both ionic and covalent bonding interactions allows for diverse synthetic strategies.
The pharmaceutical industry has also taken note of the potential benefits offered by this compound. Its structural features make it an excellent candidate for drug discovery programs aimed at identifying new therapeutic agents. By leveraging its reactivity and functionalization capabilities, researchers can develop novel compounds with enhanced pharmacological properties.
In conclusion, Potassium (2,5-dibromophenyl)trifluoroborate (CAS No. 1448312-02-4) is a multifaceted compound with significant applications in both materials science and pharmaceutical research. Its unique structural and electronic properties make it an invaluable tool for chemists and researchers working on cutting-edge technologies. As research continues to uncover new uses for this compound, its importance in advancing scientific knowledge is likely to grow even further.
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